

2-(3-Chloro-4-fluoroanilino)acetohydrazide CAS number 2370-44-7

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Compound of Interest

Compound Name:	2-(3-Chloro-4-fluoroanilino)acetohydrazide
Cat. No.:	B1595580

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An In-depth Technical Guide to **2-(3-Chloro-4-fluoroanilino)acetohydrazide** (CAS 2370-44-7): A Versatile Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds and intermediates is paramount to the discovery of novel therapeutic agents. **2-(3-Chloro-4-fluoroanilino)acetohydrazide**, identified by CAS number 2370-44-7, emerges as a compound of significant interest. Its structure is a deliberate amalgamation of two key pharmacophores: the 3-chloro-4-fluoroaniline moiety and the acetohydrazide functional group. The former is a cornerstone of several successful targeted therapies, most notably in oncology^{[1][2]}, while the latter provides a reactive and versatile platform for the synthesis of diverse compound libraries with a wide spectrum of biological activities^{[3][4]}.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of **2-(3-Chloro-4-fluoroanilino)acetohydrazide**. Moving beyond a simple recitation of data, this document delves into the rationale behind its synthesis, provides detailed protocols for its preparation and characterization, and explores its potential applications as a pivotal building block in the development of next-generation therapeutics.

Part 1: Molecular Profile and Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential for its effective handling, reaction optimization, and analytical characterization. **2-(3-Chloro-4-fluoroanilino)acetohydrazide** is a solid at room temperature, with key properties summarized below. The presence of both chlorine and fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability—attributes that are critically important in drug design^{[5][6]}.

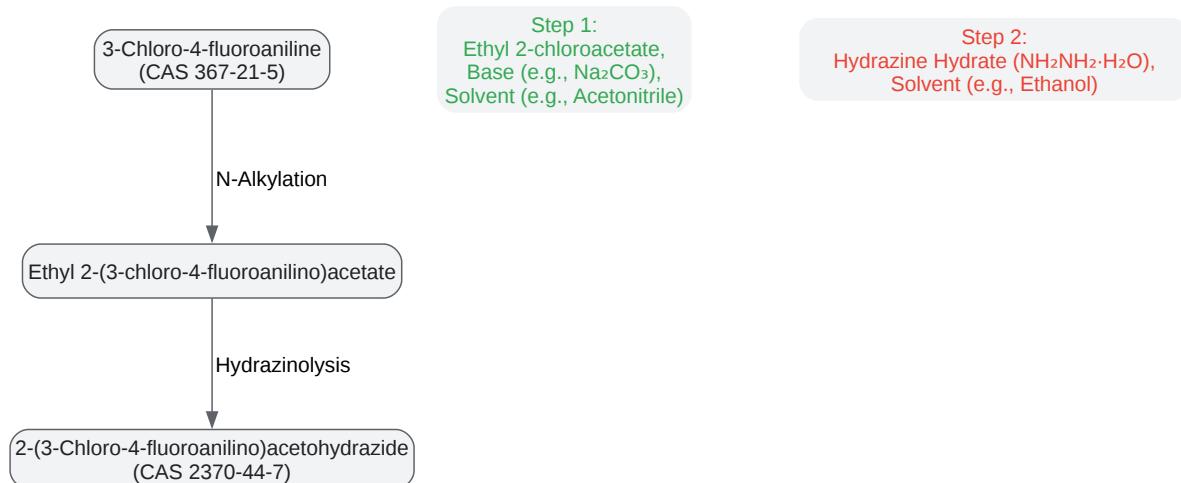
Property	Value	Reference
CAS Number	2370-44-7	[7] [8] [9]
IUPAC Name	2-(3-chloro-4-fluoroanilino)acetohydrazide	[7]
Molecular Formula	C ₈ H ₉ ClFN ₃ O	[7] [8]
Molecular Weight	217.63 g/mol	[7] [8]
Melting Point	99-100 °C	[7]
Boiling Point	473.9 °C at 760 mmHg (Predicted)	[7]
Density	1.439 g/cm ³ (Predicted)	[7]
InChI Key	KVTCQXCNZAAMDB-UHFFFAOYSA-N	[7]
Canonical SMILES	C1=CC(=C(C=C1NCC(=O)NN)Cl)F	[7]

Part 2: Rational Synthesis and Mechanistic Insights

The synthesis of **2-(3-Chloro-4-fluoroanilino)acetohydrazide** is most logically achieved via a two-step sequence starting from the commercially available 3-chloro-4-fluoroaniline. This pathway is efficient and relies on well-established, high-yielding chemical transformations.

Synthetic Workflow

The proposed synthesis involves an initial N-alkylation of the starting aniline with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.



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Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

- Rationale: This step involves a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of ethyl 2-chloroacetate. The use of a mild base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting

aniline[10][11]. Acetonitrile is an excellent choice of solvent due to its polar aprotic nature, which effectively solubilizes the reactants without interfering with the reaction.

- Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluoroaniline (1.0 eq), sodium carbonate (1.5 eq), and acetonitrile.
- Stir the suspension at room temperature for 10 minutes.
- Add ethyl 2-chloroacetate (1.1 eq) dropwise to the mixture.
- Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure ester.

Step 2: Synthesis of **2-(3-Chloro-4-fluoroanilino)acetohydrazide**

- Rationale: This transformation is a classic hydrazinolysis, where hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the displacement of the ethoxy group to form the more stable hydrazide[12][13]. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate. A slight excess of hydrazine hydrate is used to ensure the complete conversion of the starting ester.

- Procedure:

- Dissolve the purified ethyl 2-(3-chloro-4-fluoroanilino)acetate (1.0 eq) from Step 1 in absolute ethanol in a round-bottom flask.
- Add hydrazine hydrate (85% solution, 2.0-3.0 eq) to the solution at room temperature.

- Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours. The product often precipitates out of the solution upon formation or during cooling.
- Monitor the reaction for the disappearance of the starting ester by TLC.
- Once complete, cool the reaction mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford **2-(3-Chloro-4-fluoroanilino)acetohydrazide** as a solid.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Protocols for Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
 - Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons.[14][15]
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
 - Identify characteristic absorption bands for key functional groups.[15][16]
- Mass Spectrometry (MS):

- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze using Electrospray Ionization (ESI) Mass Spectrometry to determine the molecular weight.
- Confirm the molecular ion peak $[M+H]^+$ and observe the characteristic isotopic pattern for the presence of one chlorine atom ($M+2$ peak at ~33% intensity of M).[\[15\]](#)[\[16\]](#)

Predicted Spectroscopic Data

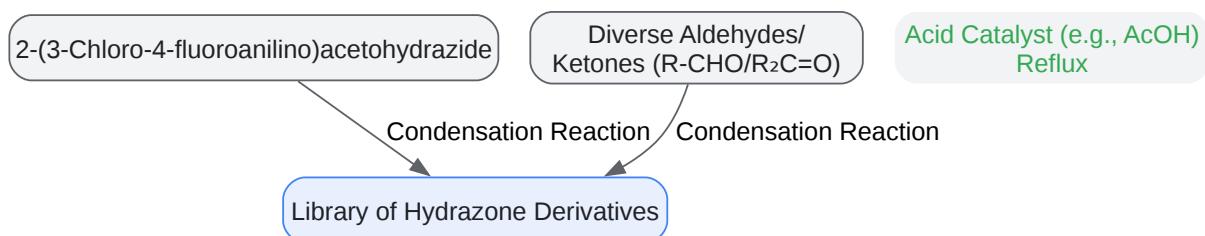
Technique	Expected Characteristic Signals
^1H NMR (DMSO-d ₆)	~8.9-9.2 ppm (s, 1H, -C(O)NH-), ~7.0-7.5 ppm (m, 3H, Ar-H), ~6.0-6.5 ppm (t, 1H, Ar-NH-), ~4.1-4.3 ppm (s, 2H, -NHNH ₂), ~3.8-4.0 ppm (d, 2H, -CH ₂ -)
^{13}C NMR (DMSO-d ₆)	~168-170 ppm (C=O), ~151-154 ppm (d, C-F), ~145-147 ppm (C-N), ~115-125 ppm (Ar-C), ~45-48 ppm (-CH ₂ -)
IR (ATR)	3200-3400 cm ⁻¹ (N-H stretching, multiple bands), ~1650-1670 cm ⁻¹ (C=O stretching, amide I), ~1500-1600 cm ⁻¹ (N-H bending, C=C aromatic), ~1200-1250 cm ⁻¹ (C-F stretching)
MS (ESI+)	m/z 218.05 [M+H] ⁺ , m/z 220.05 [M+2+H] ⁺ (isotopic peak)

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of **2-(3-Chloro-4-fluoroanilino)acetohydrazide** lies in its potential as a versatile intermediate for constructing molecules with therapeutic potential.

A Scaffold for Combinatorial Library Synthesis

The terminal hydrazide moiety is a powerful functional group for derivatization. It readily undergoes condensation reactions with a vast array of aldehydes and ketones to form stable hydrazone linkages. This allows for the rapid generation of large, diverse chemical libraries for high-throughput screening.



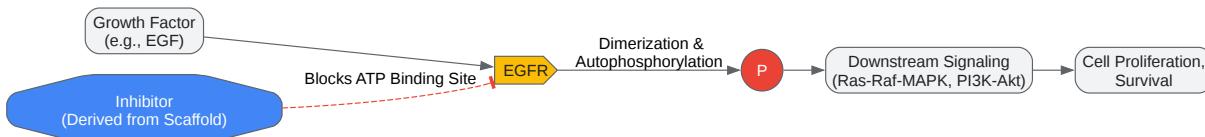
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Caption: Hydrazone library synthesis from the title compound.

Hydrazones themselves are a well-established class of biologically active compounds, known to possess antimicrobial, anticonvulsant, and anticancer properties[4]. This synthetic accessibility makes the title compound an ideal starting point for lead discovery programs.

An Intermediate for Targeted Therapeutics

The 3-chloro-4-fluoroaniline core is a "privileged" scaffold in modern pharmacology. It is a key structural component of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer[2][17]. EGFR is a critical node in signaling pathways that control cell growth and proliferation, and its dysregulation is a hallmark of many cancers.



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Caption: Inhibition of the EGFR signaling pathway.

By using **2-(3-Chloro-4-fluoroanilino)acetohydrazide** as a starting material, medicinal chemists can design and synthesize novel kinase inhibitors and other targeted agents. The acetohydrazide group can be further cyclized to form various heterocycles (e.g., oxadiazoles, triazoles) or used as a linker to attach other pharmacophoric fragments, enabling the exploration of new chemical space around this validated core.

Conclusion

2-(3-Chloro-4-fluoroanilino)acetohydrazide is more than a mere chemical entry in a catalog. It is a strategically designed intermediate that offers significant potential for innovation in drug discovery. Its rational and scalable synthesis, combined with the proven therapeutic relevance of its core structure and the synthetic versatility of its hydrazide group, makes it a highly valuable tool for researchers. This guide provides the foundational knowledge—from synthesis to application—to empower scientists to leverage this compound in their quest for novel and effective medicines. The exploration of libraries derived from this scaffold is a promising avenue for identifying new lead compounds against a range of diseases, particularly in oncology and infectious disease.

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